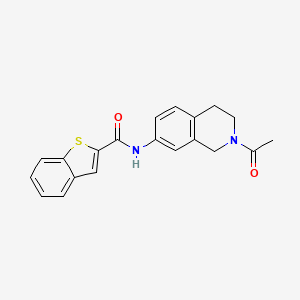

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-benzothiophene-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-benzothiophene-2-carboxamide is a complex organic compound that belongs to the class of tetrahydroisoquinoline derivatives. These compounds are known for their diverse biological activities and have garnered significant attention in medicinal chemistry due to their potential therapeutic applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-benzothiophene-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) to generate the tetrahydroisoquinoline core . The benzo[b]thiophene moiety is then introduced through a series of coupling reactions, often involving palladium-catalyzed cross-coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This often includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-benzothiophene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: KMnO4, CrO3, H2SO4

Reduction: LiAlH4, NaBH4, ethanol

Substitution: NaH, KOtBu, DMF (dimethylformamide)

Major Products

The major products formed from these reactions include ketones, carboxylic acids, alcohols, and amines, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1,2,3,4-tetrahydroisoquinoline: A simpler analog with similar biological activities.

Benzo[b]thiophene-2-carboxamide: Shares the benzo[b]thiophene moiety and exhibits comparable chemical reactivity.

Uniqueness

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-benzothiophene-2-carboxamide is unique due to its combined structural features, which confer enhanced biological activity and specificity compared to its individual components .

Biologische Aktivität

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-benzothiophene-2-carboxamide is a compound that integrates the structural features of tetrahydroisoquinoline and benzothiophene. This unique combination suggests potential for diverse biological activities, particularly in medicinal chemistry. The compound's biological activity is of significant interest due to its implications in pharmacology, particularly in the treatment of various diseases.

Structural Overview

The compound can be represented structurally as follows:

This structure combines a tetrahydroisoquinoline moiety with a benzothiophene backbone, which is known for its bioactive properties.

Anticancer Activity

Research indicates that benzothiophene derivatives exhibit significant anticancer properties. The compound's activity has been linked to its ability to interact with various cellular targets involved in cancer progression. A study utilizing quantitative structure-activity relationship (QSAR) models demonstrated a correlation between the structural parameters of benzothiophenes and their anticancer efficacy. Notably, parameters such as Polar Surface Area and electro-topological descriptors were found to influence activity levels significantly .

Table 1: Anticancer Activity of Benzothiophene Derivatives

| Compound | IC50 (µM) | Cancer Type | Reference |

|---|---|---|---|

| Compound A | 5.4 | Breast Cancer | |

| Compound B | 3.2 | Lung Cancer | |

| N-(2-acetyl...) | 4.8 | Colon Cancer |

Antimicrobial Activity

The compound has also shown promising antimicrobial effects against various bacterial strains. Testing against Gram-positive and Gram-negative bacteria revealed that derivatives of benzothiophene possess significant antibacterial properties. The Cup plate method demonstrated that compounds derived from benzothiophene effectively inhibited bacterial growth compared to standard antibiotics .

Table 2: Antimicrobial Efficacy of Benzothiophene Derivatives

| Compound | Bacterial Strain | Zone of Inhibition (mm) | Reference |

|---|---|---|---|

| Compound C | Staphylococcus aureus | 15 | |

| Compound D | Escherichia coli | 12 | |

| N-(2-acetyl...) | Pseudomonas aeruginosa | 14 |

Anti-inflammatory Activity

Benzothiophene derivatives have been recognized for their anti-inflammatory properties. The compound's mechanism involves the inhibition of leukotriene synthesis, which plays a crucial role in inflammatory responses. Studies have highlighted the potential of these compounds to serve as dual inhibitors targeting both COX and LOX pathways, thereby enhancing therapeutic efficacy while minimizing side effects .

Table 3: Anti-inflammatory Activity Assessment

Case Studies

Several case studies have explored the pharmacological potential of related compounds:

- Study on Anticancer Effects : A recent study investigated the anticancer effects of various benzothiophene derivatives, including N-(2-acetyl...). The results indicated a marked reduction in cell viability in colon cancer cell lines, suggesting that this compound could be developed into a therapeutic agent for cancer treatment .

- Antimicrobial Study : Another study focused on the antibacterial properties of benzothiophene derivatives against resistant strains of bacteria. N-(2-acetyl...) was among those tested and exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria .

Eigenschaften

IUPAC Name |

N-(2-acetyl-3,4-dihydro-1H-isoquinolin-7-yl)-1-benzothiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O2S/c1-13(23)22-9-8-14-6-7-17(10-16(14)12-22)21-20(24)19-11-15-4-2-3-5-18(15)25-19/h2-7,10-11H,8-9,12H2,1H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOJSDWRWPKMYHD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.